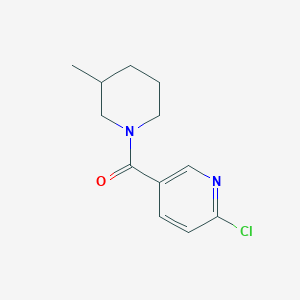
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C12H15ClN2O . It has a molecular weight of 238.72 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is 1S/C12H15ClN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-11(13)14-7-10/h4-5,7,9H,2-3,6,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a solid compound . It has a molecular weight of 238.71 . The compound is typically stored at room temperature and is available in an oil form .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine: is a derivative of trifluoromethylpyridine (TFMP), which is extensively used in the agrochemical industry. The TFMP moiety is a key structural component in active ingredients for crop protection. More than 20 new agrochemicals containing TFMP have been introduced, with fluazifop-butyl being a notable example .
Pharmaceutical Development
The piperidine moiety is present in more than twenty classes of pharmaceuticals, including several approved drugs and many candidates undergoing clinical trials. The unique physicochemical properties conferred by the fluorine atom and the pyridine ring make TFMP derivatives valuable in drug development .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives, including those related to 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine , are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Piperidine Derivatives
The compound serves as an intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are significant in the pharmaceutical industry. The development of fast and cost-effective methods for synthesizing substituted piperidines is a key research area .
Development of Neonicotinoid Compounds
2-Chloro-5-(chloromethyl)pyridine: , a related compound, is used for synthesizing new neonicotinoid compounds. By extension, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine could also be utilized for developing novel insecticides within this class .
Organic Synthesis Research
The compound is involved in organic synthesis research, particularly in the development of organic compounds containing fluorine. The effects of fluorine on the biological activities and physical properties of compounds have made fluorinated chemicals an important topic of research .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can be harmful if swallowed . The safety signal word for this compound is “Danger” and the precautionary statements include P301 (If swallowed) and P310 (Immediately call a poison center or doctor/physician) .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-11(13)14-7-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYSCHTBOJEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
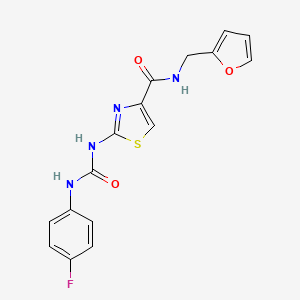
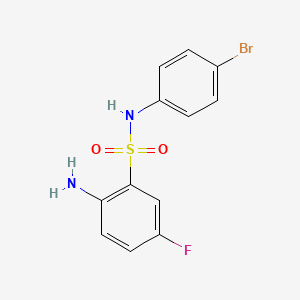
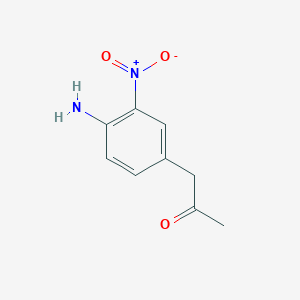
![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)
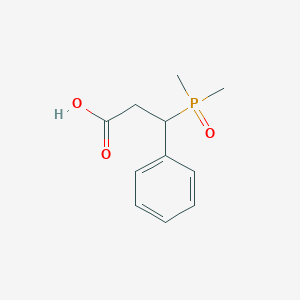
![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)
![4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2922924.png)

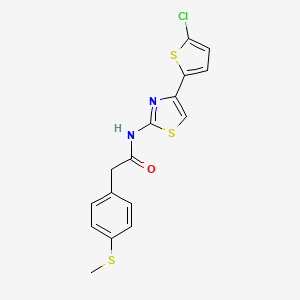
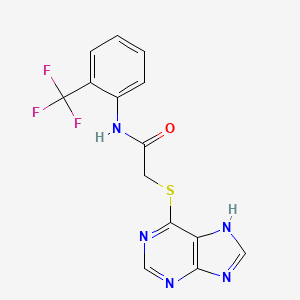
![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)